molecular formula C12H14ClF2NO B118900 4-(2,4-Difluorobenzoyl)piperidine hydrochloride CAS No. 106266-04-0

4-(2,4-Difluorobenzoyl)piperidine hydrochloride

Cat. No.: B118900
CAS No.: 106266-04-0
M. Wt: 261.69 g/mol
InChI Key: QPJONRGTWKXJLG-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H14ClF2NO. It is primarily used as an intermediate in the synthesis of antipsychotic medications, such as risperidone . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzoyl group, making it a valuable building block in pharmaceutical chemistry.

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of risperidone , a medication primarily used to treat schizophrenia and bipolar disorder. Therefore, it can be inferred that the compound may interact with the same targets as Risperidone, which are primarily serotonin receptors (5-HT2A) and dopamine receptors (D2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(2,4-Difluorobenzoyl)piperidine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorobenzoyl)piperidine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable intermediate in drug synthesis .

Properties

IUPAC Name

(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJONRGTWKXJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596017
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-04-0
Record name Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106266-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-acetyl-4-(2,4-difluorobenzoyl)piperidine (5.6 g, 20.9 mmol) is added to 19 ml of 6N Hydrochloric acid and reflux for 5 hours. The mixture is evaporated to dryness under reduced pressure. The residue is added 20 ml of isopropanol, stirred, filtered, and dried to obtain 4.67 g of a product, with a yield of 85%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The preceding ketone (40 g, 0.15 mol) was added to a mixture of 125 ml concentrated HCl and 125 ml acetic acid and refluxed for 16 hours, cooled, and concentrated in vacuo. The white residue was triturated with hot isopropanol, filtered, washed with Et2O and dried to give 32.3 g (83%) of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (III), m.p. 215°-216° C.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 48 parts of 1-acetyl-4-(2,4-difluorobenzoyl)-piperidine and 180 parts of a hydrochloric acid solution 6N was stirred and refluxed for 5 hours. The reaction mixture was evaporated and the residue was stirred in 2-propanol. The product was filtered off and dried, yielding 39 parts (83%) of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride (intermediate 2).
[Compound]
Name
48
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a starting material in this specific iloperidone synthesis?

A1: This compound serves as a crucial building block in the synthesis of Iloperidone. The research highlights its use in a novel synthetic route that boasts a higher yield and simplified process compared to previous methods []. The researchers specifically chose this compound because its structure closely resembles a significant portion of the Iloperidone molecule. This similarity allows for a more efficient synthesis with fewer steps, leading to a more cost-effective and environmentally friendly process.

Q2: The research mentions the synthesis of a "key intermediate" from this compound. What is this intermediate and why is it considered "key"?

A2: The key intermediate synthesized is (Z)-4-(2,4-difluorobenzoyl)piperidine oxime []. This compound is deemed "key" due to its role in the subsequent alkylation and cyclization reactions that ultimately lead to the formation of Iloperidone. The high purity of this intermediate (99.9%) is noteworthy, as it contributes to the overall high yield and purity of the final Iloperidone product [].

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